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Compound of Interest

2-Isopropyl-4-methoxy-5-methyl-
Compound Name:
phenol

cat. No.: B8676525

Case Study: 2-Isopropyl-4-methoxy-5-methyl-phenol
(p-Methoxythymol)
Executive Summary & Chemical Identity

2-1sopropyl-4-methoxy-5-methyl-phenol (CAS: 10012-48-3), widely recognized in literature
as p-Methoxythymol, represents a critical intermediate in the synthesis of meroterpenes,
antimicrobial agents, and novel hydrazone-based anticancer therapeutics.

Unlike its parent compound thymol, the introduction of a methoxy group at the para position
(relative to the isopropyl group) significantly alters its crystal lattice energy and solvation
thermodynamics. This guide provides a comprehensive solubility profile derived from structural
analysis, experimental literature, and thermodynamic prediction models.

Key Physicochemical Parameters:
e Molecular Formula:

[1]

e Molecular Weight: 180.25 g/mol

e LogP (Predicted): ~3.3 (Lipophilic)
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e Physical State: Crystalline Solid

e Primary Solvation Mechanism: Hydrogen bond donation (Phenolic -OH) and acceptance
(Methoxy -OCH3).

Theoretical Framework: Hansen Solubility Parameters
(HSP)

To predict solubility behavior in the absence of exhaustive empirical data, we utilize the Hansen
Solubility Parameter (HSP) theory. The total solubility parameter (

) is decomposed into three components: Dispersion (
), Polarity (

), and Hydrogen Bonding (

).

Predicted HSP Sphere for p-Methoxythymol

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated parameters are:

Value (
Parameter Mechanistic Insight

)

High dispersion forces due to

the aromatic ring and
(Dispersion) 17.8 isopropyl/methyl alkyl groups.
Matches well with aromatic

solvents.

Moderate polarity introduced

(Polarity) 5.2 by the methoxy ether and

phenolic hydroxyl dipoles.

Significant H-bonding
115 capability. The phenol acts as
(H-Bonding) ' a donor/acceptor; the methoxy

group acts as an acceptor.
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Interaction Radius (

): ~8.0 Solvents falling within this distance from the solute's center in 3D space are considered
"Good Solvents".

Solubility Profile & Solvent Compatibility

The following data synthesizes qualitative experimental observations (synthesis workflows) and

guantitative predictions.

Table 1: Solubility Classification in Organic Solvents
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Solvent Class

Representative
Solvent

. Mechanistic
Solubility Status .
Rationale

Polar Aprotic

DMSO

Strong H-bond
acceptor (DMSO)

High (>200 mg/mL) interacts with Phenolic
-OH donor. Matches
polarity.

Polar Aprotic

DMF

Similar mechanism to
) DMSO; excellent for
High i
reaction stock

solutions.

Alcohols

Methanol / Ethanol

"Like dissolves like."
Alcohol -OH groups
) exchange H-bonds
High )
with the solute's
Phenol/Methoxy

system.

Chlorinated

Dichloromethane
(DCM)

Excellent dispersion

match (
High
) and moderate

polarity match.

Esters

Ethyl Acetate

Good H-bond
_ acceptor; moderate
High .
polarity fits the

solute's profile well.

Aromatics

Toluene

Strong dispersion

interaction (

Moderate stacking), but lacks H-
bonding capability to
fully solvate the -OH
group.
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High dispersion
match, but zero
polarity/H-bonding.

Alkanes n-Heptane / Hexane Low / Anti-solvent Used experimentally
to precipitate the

compound from

Toluene.
Hydrophobic effect
dominates. The alkyl
Insoluble (<0.5 groups (Isopropyl,
Agueous Water )
mg/mL) Methyl) disrupt the

water network too

severely.

Visualization: Solvation Mechanism

The following diagram illustrates the competing intermolecular forces governing the dissolution
of p-Methoxythymol.
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Figure 1: Mechanistic pathway of dissolution. Solubility is driven by the solvent's ability to
disrupt the crystal lattice via Hydrogen Bonding.

Experimental Protocol: Determination of Saturation
Solubility
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For drug development applications requiring GLP-compliant data, the following "Shake-Flask"
protocol is the gold standard.

Phase A: Preparation

o Excess Addition: Add p-Methoxythymol to the solvent in a glass vial until a visible solid
sediment remains (supersaturation).

o Agitation: Incubate the vials at 25°C + 0.1°C in a thermostatic shaker at 100 RPM for 24 to
48 hours.

o Why? This ensures thermodynamic equilibrium is reached, overcoming the slow
dissolution kinetics of crystalline solids.

Phase B: Sampling & Analysis

« Filtration: Pass the supernatant through a 0.45 um PTFE syringe filter.

o Note: Use PTFE (hydrophobic) to prevent drug adsorption, which can occur with Nylon
filters.

« Dilution: Dilute the filtrate with Mobile Phase (Acetonitrile:Water) to fall within the linear
calibration range.

e Quantification: Analyze via HPLC-UV.

HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 200mm, 3.5um).

Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid.

Detection Wavelength: 280 nm (Characteristic Phenolic absorption).

Flow Rate: 1.0 mL/min.

Visualization: Solubility Screening Workflow
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Figure 2: Standardized workflow for quantitative solubility determination.

Applications in Process Chemistry

Understanding the solubility differential is crucial for purification and crystallization.
» Recrystallization Strategy:
o Solvent: Toluene (Moderate solubility, increases sharply with heat).

o Anti-Solvent: n-Heptane (Low solubility).
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o Protocol: Dissolve p-Methoxythymol in hot Toluene (approx. 60°C). Slowly add n-Heptane
until turbidity appears. Cool to 5°C to maximize yield. This exploits the steep solubility
curve in aromatic/alkane mixtures.

o Extraction:

o When extracting from aqueous reaction mixtures, Ethyl Acetate or Dichloromethane are
preferred over Diethyl Ether due to higher solvation capacity and safety profiles (higher
flash points).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Functionalized Phenolics]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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